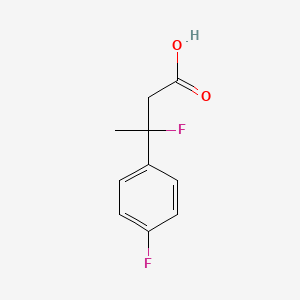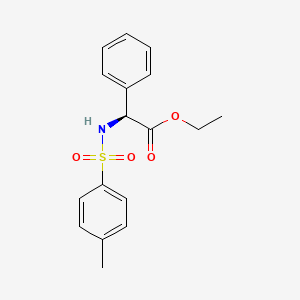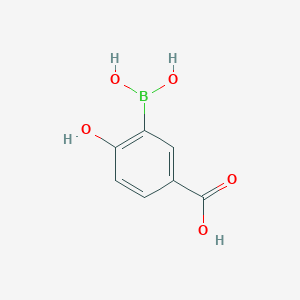
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group at the 6th position, a methoxyethyl group at the 4th position, and an amine group at the 3rd position on the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a naphthyridine precursor, which undergoes chlorination to introduce the chloro group at the 6th position. The methoxyethyl group can be introduced through an alkylation reaction, and the amine group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
科学的研究の応用
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Chloro-4-(1-hydroxyethyl)-1,5-naphthyridin-3-amine: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical properties.
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-ol: Contains a hydroxyl group at the 3rd position instead of an amine group.
Uniqueness
The (S)-configuration of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine imparts unique stereochemical properties that can influence its interaction with biological targets. This stereochemistry can result in higher selectivity and potency compared to its racemic or other stereoisomeric forms.
特性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
6-chloro-4-[(1S)-1-methoxyethyl]-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-6(16-2)10-7(13)5-14-8-3-4-9(12)15-11(8)10/h3-6H,13H2,1-2H3/t6-/m0/s1 |
InChIキー |
INXYSLHXGVMYJW-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
正規SMILES |
CC(C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)



